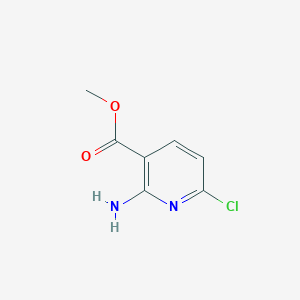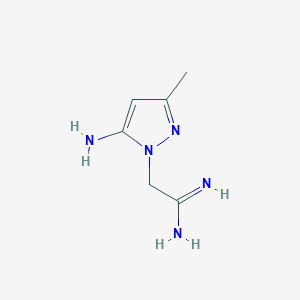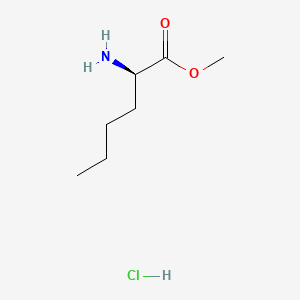
Chlorhydrate de D-norleucine méthylester
Vue d'ensemble
Description
D-Norleucine methyl ester hydrochloride: is a compound with the molecular formula C7H15NO2·HCl. It is a derivative of norleucine, an amino acid, and is commonly used as an internal standard in biochemical and physiological studies . This compound is a white to off-white powder and is known for its role as a neurotransmitter .
Applications De Recherche Scientifique
D-Norleucine methyl ester hydrochloride has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
D-Norleucine methyl ester hydrochloride is primarily used as an internal standard . .
Mode of Action
As a neurotransmitter, it may interact with various receptors or enzymes in the nervous system .
Action Environment
The action, efficacy, and stability of D-Norleucine methyl ester hydrochloride can be influenced by various environmental factors. For instance, it should be stored in a well-ventilated place and the container should be kept tightly closed . It’s also recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area .
Analyse Biochimique
Biochemical Properties
D-Norleucine methyl ester hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. As a neurotransmitter, it is involved in the modulation of synaptic transmission. The compound’s interactions with enzymes and proteins are crucial for its function as an internal standard in biochemical assays . These interactions often involve binding to specific active sites on enzymes or proteins, influencing their activity and stability.
Cellular Effects
D-Norleucine methyl ester hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of neurotransmitter receptors, leading to changes in cell signaling pathways. Additionally, it can alter gene expression patterns, impacting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of D-Norleucine methyl ester hydrochloride involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. These interactions can lead to changes in gene expression and subsequent cellular responses. The binding of D-Norleucine methyl ester hydrochloride to enzymes or receptors can modulate their activity, resulting in various biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Norleucine methyl ester hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Over time, D-Norleucine methyl ester hydrochloride may degrade, leading to changes in its biochemical activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of D-Norleucine methyl ester hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, D-Norleucine methyl ester hydrochloride can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Transport and Distribution
Within cells and tissues, D-Norleucine methyl ester hydrochloride is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and function. Studying the transport and distribution of D-Norleucine methyl ester hydrochloride provides insights into its cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of D-Norleucine methyl ester hydrochloride is an important aspect of its biochemical activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall function within the cell. Understanding the subcellular localization of D-Norleucine methyl ester hydrochloride is essential for comprehending its role in cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Norleucine methyl ester hydrochloride typically involves the reaction of hexanoic acid with formyl chloride to form tert-butyl hexanoic acid formyl chloride. This intermediate is then reacted with hydrochloric acid to yield D-Norleucine methyl ester hydrochloride .
Industrial Production Methods: Industrial production methods for D-Norleucine methyl ester hydrochloride are not extensively documented. the general approach involves chemical synthesis methods similar to those used in laboratory settings .
Analyse Des Réactions Chimiques
Types of Reactions: D-Norleucine methyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Comparaison Avec Des Composés Similaires
- L-Methionine methyl ester hydrochloride
- L-Leucine methyl ester hydrochloride
- Glycine tert-butyl ester hydrochloride
- Glycine methyl ester hydrochloride
- Glycine ethyl ester hydrochloride
Comparison: D-Norleucine methyl ester hydrochloride is unique in its structure and function compared to other similar compounds. While it shares some properties with other amino acid derivatives, its specific role as a neurotransmitter and its unique chemical structure set it apart .
Propriétés
IUPAC Name |
methyl (2R)-2-aminohexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMOVZRXLNVNBI-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724070 | |
| Record name | Methyl D-norleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60687-33-4 | |
| Record name | Methyl D-norleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


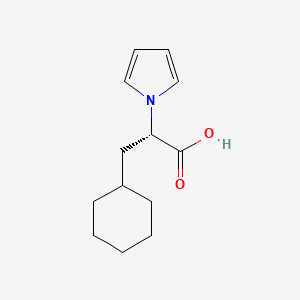

![3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1465984.png)
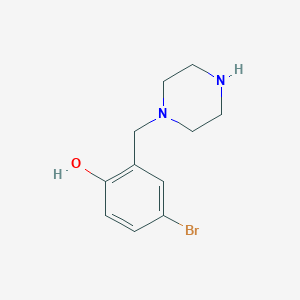

![{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol](/img/structure/B1465988.png)


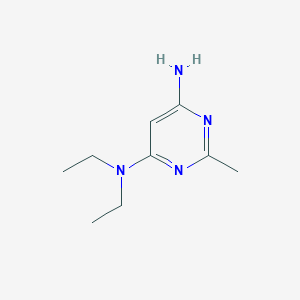
![5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol](/img/structure/B1465994.png)
